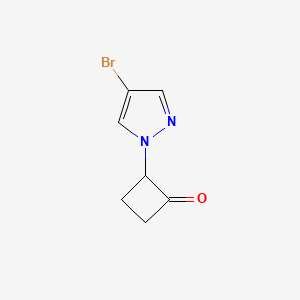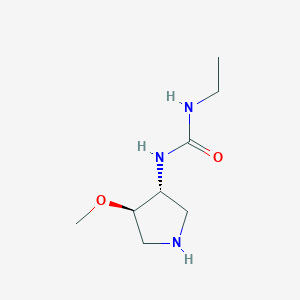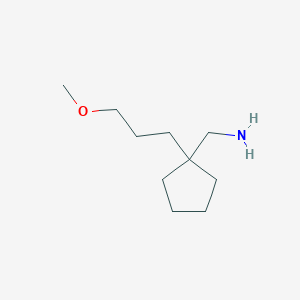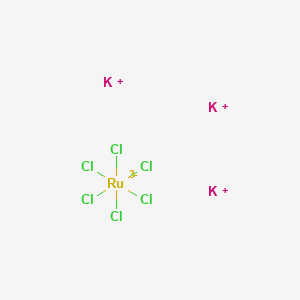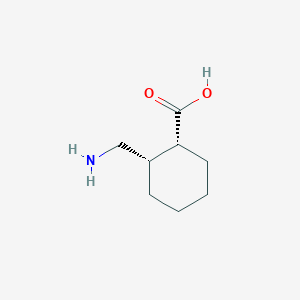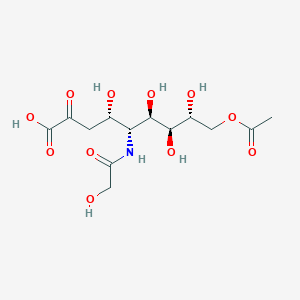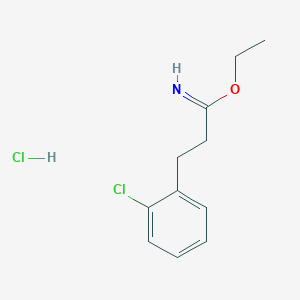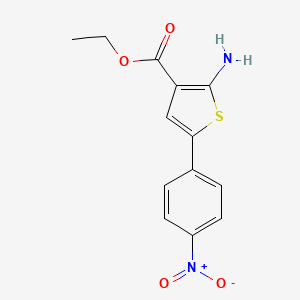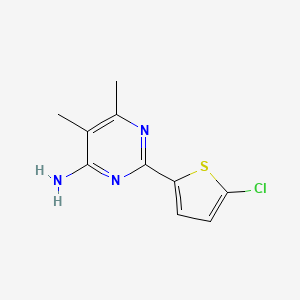
2-(5-Chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorothiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with appropriate amines under controlled conditions. The reaction may proceed through intermediate steps involving the formation of amides or esters, followed by cyclization to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed to monitor the reaction progress and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(5-Chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(5-Chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by binding to viral enzymes or interfere with cell signaling pathways involved in inflammation or cancer progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-thienylboronic acid:
2-(5-Chlorothiophen-2-yl)-1H-benzo[d]imidazol-2-yl)-6,7-dihydrobenzo[d]imidazo[2,1-b]thiazol-8(5H)-one: A compound with antiviral properties.
4-{[(E)-2-(5-Chlorothien-2-yl)vinyl]sulfonyl}-1-(1H-pyrrolo[3,2-c]pyridin-2-ylmethyl)piperazin-2-one: Known for its potential therapeutic applications.
Uniqueness
2-(5-Chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a chlorothiophene moiety with a dimethylpyrimidine core makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H10ClN3S |
|---|---|
Molekulargewicht |
239.73 g/mol |
IUPAC-Name |
2-(5-chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C10H10ClN3S/c1-5-6(2)13-10(14-9(5)12)7-3-4-8(11)15-7/h3-4H,1-2H3,(H2,12,13,14) |
InChI-Schlüssel |
DSCIVGXDKZOEJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N=C1N)C2=CC=C(S2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13345119.png)
